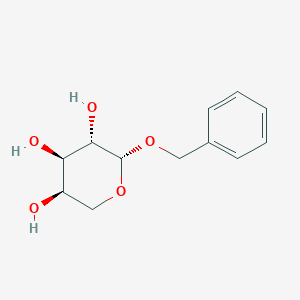

Benzyl beta-D-Arabinopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Benzyl beta-D-Arabinopyranoside and its derivatives involves complex chemical reactions, including benzylidene acetal formation, hydrogenolysis, and glycosylation processes. For instance, the reaction of benzyl exo-3,4-O-benzylidene-beta-l-arabinopyranoside with different acetobromo sugars leads to the formation of disaccharides and trisaccharides through a series of protected and deprotected steps, showcasing the compound's versatility in synthesis pathways (Lipták et al., 1982).

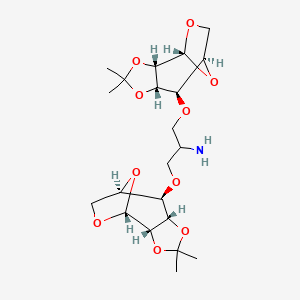

Molecular Structure Analysis

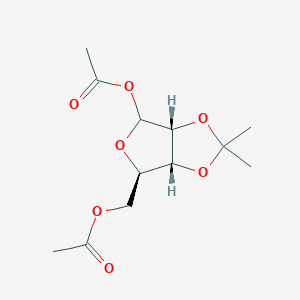

The molecular structure of Benzyl beta-D-Arabinopyranoside derivatives is characterized by their configuration and the presence of various functional groups. The compound and its derivatives exhibit different conformations, such as the pyranose and furanose forms, which are crucial for their reactivity and interaction with other molecules. Studies using NMR spectroscopy provide detailed insights into these structures, aiding in the understanding of their chemical behavior (Lipták et al., 1982).

Chemical Reactions and Properties

Benzyl beta-D-Arabinopyranoside undergoes various chemical reactions, including stereoselective hydrogenolysis and benzoylation, to produce derivatives with specific structural features. These reactions are influenced by the stereochemistry and protective groups present in the compound, leading to selective product formation. The understanding of these reactions facilitates the synthesis of targeted derivatives for research purposes (Lipták, 1978).

Physical Properties Analysis

The physical properties of Benzyl beta-D-Arabinopyranoside, such as solubility, melting point, and crystalline structure, are essential for its application in various scientific studies. For example, the crystal structures of certain derivatives reveal the conformations and intermolecular interactions that dictate their stability and reactivity (Popek et al., 1996).

Chemical Properties Analysis

The chemical properties of Benzyl beta-D-Arabinopyranoside, including reactivity towards different reagents and conditions, are crucial for its functionalization and application in synthesis. The compound's ability to participate in glycosylation reactions, form benzylidene acetals, and undergo selective protective group manipulations highlights its utility in organic synthesis and carbohydrate chemistry (Crich & Yao, 2004).

Applications De Recherche Scientifique

Synthesis and Hydrogenolysis : Benzyl beta-D-Arabinopyranoside derivatives were synthesized, demonstrating their utility in hydrogenolysis reactions. The study found that hydrogenolysis of the exo-isomers of these derivatives primarily yielded 4-hydroxy-3-O-benzyl derivatives, whereas endo-isomers mainly produced 3-hydroxy-4-O-benzyl derivatives (Lipták, 1978).

13C-NMR Study for Synthesis and Analysis : Another research explored the reaction of benzyl beta-D-Arabinopyranoside with α-acetobromo-glucose and α-acetobromo-rhamnose, leading to the synthesis of various disaccharides. The study emphasized the importance of NMR spectroscopic methods in the analysis of these compounds (Lipták et al., 1982).

Selective Benzoylation : Research on the selective benzoylation of benzyl beta-D-Arabinopyranoside resulted in various benzoylated derivatives. This study provided insights into the preparation of L-arabinose and D-xylose derivatives, offering significant implications for carbohydrate chemistry (Sivakumaran & Jones, 1967).

Synthesis of Saponin Fragments : The synthesis of disaccharides and trisaccharides related to the oat root triterpenoid saponin Avenacin A-1 has been reported, using benzyl beta-D-Arabinopyranoside as a starting material (Mukhopadhyay & Field, 2004).

Selective Tosylation : A study demonstrated the direct selective tosylation of benzyl beta-D-Arabinopyranoside, leading to various tosyl derivatives. This method was highlighted for its ease and efficiency compared to indirect methods using temporary masking groups (Friedman et al., 1970).

Epimerization via Enolation and Cycloaddition : Research on the epimerization of carbonyl-C-glycosides revealed that treatment with NaOMe resulted in anomeric epimerization, offering insights into carbohydrate stereochemistry (Wang et al., 2003).

Regioselective Reactions : The regioselective reactions of partially protected sugars were studied, leading to the synthesis of various derivatives of benzyl beta-D-Arabinopyranoside. This research contributes to the field of synthetic carbohydrate chemistry (Schmidt et al., 1985).

Synthesis of Cyclopropylphosphonate Pyranosides : A study on the reaction of benzyl beta-D-Arabinopyranoside derivatives with diethyl cyanomethylphosphonate led to the synthesis of cyclopropanated sugar derivatives, which are structurally related to the antibiotic phosphonomycin (Fatima et al., 1991).

Glycosides in Grapes : Benzyl beta-D-Arabinopyranoside derivatives were identified in Vitis vinifera grapes, co-occurring with disaccharide glycosides of monoterpenes, which is significant for understanding grape chemistry (Williams et al., 1983).

Antithrombotic Activity : A synthesis study of various arabinopyranosides, including derivatives of benzyl beta-D-Arabinopyranoside, showed strong oral antithrombotic effects in rats, suggesting potential pharmaceutical applications (Bozo et al., 1998).

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-WISYIIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl beta-D-Arabinopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)